molecular formula C13H20ClN3O B1485865 4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride CAS No. 2203714-65-0

4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Cat. No. B1485865
CAS RN: 2203714-65-0
M. Wt: 269.77 g/mol
InChI Key: NPBJXHIIPQROLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminopiperidine-1-carboxylic acid with benzylamine in the presence of hydrochloric acid. The resulting benzylamide derivative is then isolated and purified .


Molecular Structure Analysis

The molecular formula of 4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is C~6~H~12~N~2~O~2~·HCl . It consists of a piperidine ring with an amino group and a carboxylic acid group, along with a benzylamide moiety. The hydrochloride salt provides stability and solubility .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including amidation, esterification, and acid-base reactions. Its reactivity depends on the functional groups present, such as the amino group and the carboxylic acid group .

Scientific Research Applications

TOAC in Material Science and Biochemistry

The compound 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, related to the chemical structure of interest, has been identified as an effective β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, showcasing its utility in material science and biochemistry for studying peptide structures and dynamics (Toniolo, Crisma, & Formaggio, 1998).

Binding Interactions in Biochemical Studies

A study placed a 4-aminopiperidine-4-carboxylic acid residue in a Grb2 SH2 domain-binding peptide. This approach facilitated the exploration of potential binding interactions, particularly with protein features, demonstrating the chemical's utility in probing protein-peptide interactions (Kang et al., 2007).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of novel N‐Alkylamine‐ and N‐Cycloalkylamine‐Derived 2‐Benzoyl‐N‐aminohydrazinecarbothioamides, 1,3,4‐Thiadiazoles, and 1,2,4‐Triazole‐5(4H)thiones involving 4-Aminomorpholine and 1-aminopiperidine demonstrate the compound's significance in creating structures with potential biological activities (Foks, Pancechowska-Ksepko, & Gobis, 2014).

Ugi Reaction in Drug Synthesis

An Ugi four-component reaction approach for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives showcases the method's efficacy in drug development processes, including the synthesis of pharmaceuticals like carfentanil and remifentanil. This illustrates the compound's role in streamlined and efficient drug synthesis (Malaquin et al., 2010).

Safety and Hazards

  • Disposal : Dispose of according to local regulations.

properties

IUPAC Name

4-amino-N-benzylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.ClH/c14-12-6-8-16(9-7-12)13(17)15-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBJXHIIPQROLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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